N-(Benzyloxy)-2-bromoacetamide can be synthesized through various methods. A common synthetic route involves:
The purification of the final product typically involves silica gel chromatography to achieve high purity levels .
N-(Benzyloxy)-2-bromoacetamide serves multiple roles in research and development:
Interaction studies involving N-(Benzyloxy)-2-bromoacetamide are crucial for understanding its reactivity and biological implications. These studies typically focus on:
Currently, detailed interaction studies specifically for N-(Benzyloxy)-2-bromoacetamide are scarce, indicating a need for further research .
Several compounds share structural similarities with N-(Benzyloxy)-2-bromoacetamide, each exhibiting unique properties and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Benzyl-2-bromoacetamide | Lacks benzyloxy group; used in similar reactions | |
| N-(4-Bromobenzyl)-2-bromoacetamide | Contains multiple bromine atoms; increased reactivity | |
| N-(Phenoxy)-2-bromoacetamide | Similar structure but different substituent; potential for different biological activity |
N-(Benzyloxy)-2-bromoacetamide stands out due to its specific benzyloxy substituent, which enhances solubility and may influence its reactivity and interaction profiles compared to other similar compounds .
N-(Benzyloxy)-2-bromoacetamide features a benzyloxy group (-OCH₂C₆H₅) attached to the nitrogen of a bromoacetamide moiety. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.08 g/mol. The compound’s IUPAC name is 2-bromo-N-(phenylmethoxy)acetamide, and its SMILES notation is C1=CC=C(C=C1)CONC(=O)CBr, reflecting the benzyloxy and bromoacetamide substituents.
The compound’s 2D and 3D structural models are accessible via PubChem (CID: 15434886). The benzyloxy group enhances solubility in organic solvents, while the bromine atom confers electrophilic reactivity, making it amenable to nucleophilic substitution reactions.